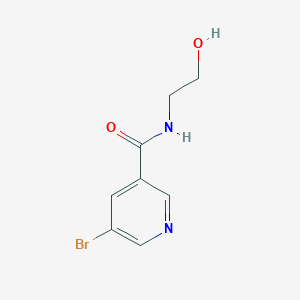

5-bromo-N-(2-hydroxyethyl)nicotinamide

Description

The compound 5-bromo-N-(2-hydroxyethyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 or niacin. Nicotinamide derivatives are of significant interest in medicinal chemistry due to their biological activities and their potential therapeutic applications. The presence of a bromine atom and a hydroxyethyl group in the molecule may influence its binding to biological targets and its overall pharmacological profile.

Synthesis Analysis

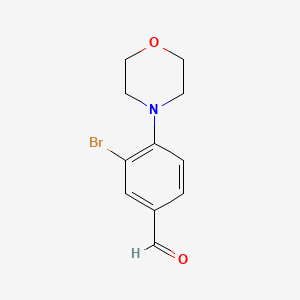

The synthesis of related nicotinamide derivatives has been explored in various studies. For instance, a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives were prepared and evaluated for their binding to 5-HT3 and dopamine D2 receptors . Although the specific synthesis of 5-bromo-N-(2-hydroxyethyl)nicotinamide is not detailed, the methodologies used in these studies could potentially be adapted for its synthesis. The preparation of such derivatives typically involves multiple steps, including bromination, amidation, and other functional group transformations.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be elucidated using various spectroscopic techniques. In the preparation of deuterium-labeled nicotinic acid, nuclear magnetic resonance spectroscopy, mass spectroscopy, ultraviolet spectroscopy, and elemental analysis were employed to confirm the structure of the synthesized compounds . These techniques are essential for verifying the presence of specific functional groups, such as the bromo and hydroxyethyl groups in 5-bromo-N-(2-hydroxyethyl)nicotinamide, and for determining the overall molecular structure.

Chemical Reactions Analysis

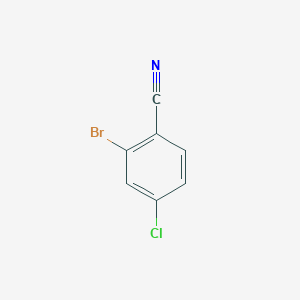

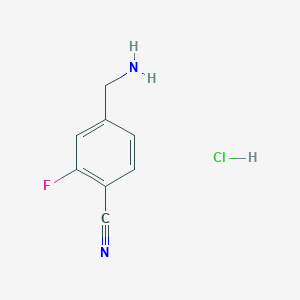

The chemical reactions involved in the synthesis of nicotinamide derivatives can include halogenation, nucleophilic substitution, and oxidation. For example, 5-bromo-nicotinic acid was chlorinated, followed by a reaction with ammonium aqueous to yield 5-bromo-nicotinamide. Subsequent oxidation with POCl3 produced 5-bromo-nicotinonitrile . These reactions demonstrate the chemical transformations that nicotinamide derivatives can undergo, which may be relevant for the synthesis of 5-bromo-N-(2-hydroxyethyl)nicotinamide.

Physical and Chemical Properties Analysis

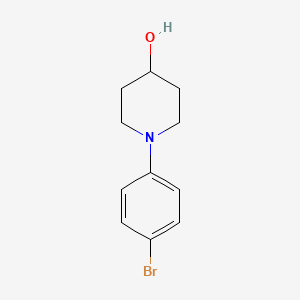

The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The introduction of a bromine atom can increase the molecular weight and potentially affect the compound's reactivity due to the bromine's electrophilic nature. The hydroxyethyl group could confer additional polarity to the molecule, affecting its solubility in various solvents. These properties are crucial for understanding the compound's behavior in biological systems and its suitability for pharmaceutical applications.

Propriétés

IUPAC Name |

5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-7-3-6(4-10-5-7)8(13)11-1-2-12/h3-5,12H,1-2H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYSCMPVVARFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635871 | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-hydroxyethyl)nicotinamide | |

CAS RN |

334504-46-0 | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

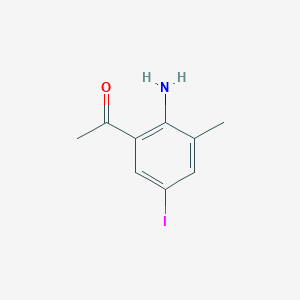

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)